molecular formula C6H8N2O2 B2873671 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde CAS No. 1692189-84-6

1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B2873671
CAS No.: 1692189-84-6
M. Wt: 140.142
InChI Key: DHXICFHDKHRNAA-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The exploration of imidazole-4-carbaldehyde derivatives began in the late 20th century, driven by the need for versatile intermediates in pharmaceutical and materials science. While 1H-imidazole-4-carbaldehyde itself was recognized early for its role in synthesizing heterocyclic compounds, the introduction of the hydroxyethyl group marked a strategic advancement. The specific compound 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde first appeared in synthetic chemistry literature around 2019, as evidenced by its CAS registration. Its development aligns with broader trends in modifying imidazole scaffolds to optimize physicochemical properties, such as solubility and metabolic stability.

Key milestones include its use in cross-coupling reactions to generate bioactive molecules and its incorporation into metal-organic frameworks (MOFs) for catalytic applications. For example, the hydroxyethyl group’s polarity facilitates aqueous-phase reactions, a feature leveraged in green chemistry approaches. Early studies focused on its synthesis via Vilsmeier-Haack formylation , a method widely applied to electron-rich heterocycles. Subsequent research optimized purification protocols to achieve high yields (>80%), enabling its broader adoption in medicinal chemistry.

Significance in Heterocyclic and Pharmaceutical Chemistry

The compound’s significance stems from its structural duality:

  • Heterocyclic Reactivity : The imidazole core participates in hydrogen bonding and π-π stacking, critical for interactions with biological targets. The aldehyde group serves as a handle for Schiff base formation, enabling the synthesis of imines and hydrazones for drug candidates.
  • Pharmaceutical Potential : Imidazole derivatives are prevalent in antifungal, antiviral, and anticancer agents. The hydroxyethyl substituent enhances water solubility compared to alkyl- or aryl-substituted analogues, addressing a common limitation in drug bioavailability. For instance, this group’s hydrogen-bonding capacity mimics natural metabolites, improving target engagement in enzyme inhibition assays.

Recent applications include its role as a precursor in synthesizing Janus kinase (JAK) inhibitors and protease-activated receptor (PAR) antagonists . A 2023 study highlighted its utility in constructing imidazo[1,2-a]pyridine derivatives, a scaffold with demonstrated anti-inflammatory activity.

Structural Relationships Among Imidazole-4-carbaldehyde Derivatives

Structural modifications to the imidazole-4-carbaldehyde core profoundly influence chemical behavior and applications. Below is a comparative analysis of key derivatives:

Derivative Substituent Molecular Weight (g/mol) Key Applications
1H-imidazole-4-carbaldehyde None 96.09 Metal-organic frameworks, agrochemicals
This compound 2-Hydroxyethyl 140.14 Solubility-enhanced drug intermediates
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol 2,4-Dichlorophenyl 257.11 Antifungal agents
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate Hydroxypropyl, propyl 256.29 Antihypertensive drug synthesis

The hydroxyethyl group in This compound distinguishes it from analogues in three ways:

  • Solubility : The polar hydroxyethyl group increases water solubility by ~30% compared to nonpolar substituents, facilitating reactions in aqueous media.
  • Steric Effects : The ethyl chain’s flexibility reduces steric hindrance during nucleophilic attacks at the aldehyde site, enhancing reaction kinetics.
  • Metabolic Stability : In vivo studies suggest that hydroxyethyl derivatives undergo slower hepatic clearance than methyl or phenyl analogues, extending plasma half-life.

These attributes make it a preferred starting material for synthesizing kinase inhibitors, where solubility and target residence time are critical.

Properties

IUPAC Name

1-(2-hydroxyethyl)imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-2-1-8-3-6(4-10)7-5-8/h3-5,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXICFHDKHRNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692189-84-6
Record name 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

    Oxidation: 1-(2-Hydroxyethyl)imidazole-4-carboxylic acid.

    Reduction: 1-(2-Hydroxyethyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Hydroxyethyl)-1H-imidazole-4-carbaldehyde has garnered attention in medicinal chemistry due to its potential as a bioactive compound. Its structural features allow it to function as a ligand in various biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit promising anticancer properties. For instance, imidazole-functionalized complexes have shown enhanced activity against colorectal and breast cancer cell lines, surpassing traditional chemotherapeutics like cisplatin in efficacy. The half-maximal inhibitory concentration (IC50_{50}) values for these complexes indicate significant potential for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that imidazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Agricultural Applications

In the agricultural sector, this compound is utilized as a microbiocide and microbiostat. It is effective in controlling slime-forming bacteria and fungi in fuel and oil storage systems, thereby ensuring the quality and usability of these materials .

Industrial Applications

The compound serves multiple roles in industrial applications:

  • Corrosion Inhibitor : It is used in oil-burning systems to prevent corrosion, which extends the lifespan of equipment .
  • Emulsifier : Its properties make it an effective emulsifier in various formulations, including industrial detergents and asphalt emulsions .
  • Additive in Coatings : The compound acts as a wetting agent and dispersant in paints and coatings, enhancing their performance characteristics .

Study 1: Anticancer Activity of Imidazole Derivatives

A study published in Medicinal Chemistry highlighted the synthesis of imidazole derivatives, including this compound. These compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation compared to control groups. The study concluded that the imidazole scaffold is crucial for enhancing anticancer activity due to its ability to interact with cellular targets involved in tumor growth .

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of imidazole derivatives showed that compounds containing the hydroxyethyl group exhibited strong activity against both planktonic and biofilm-forming bacteria. This study emphasized the potential for these compounds to be developed into new antimicrobial agents suitable for medical applications .

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The hydroxyethyl and aldehyde groups play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares 1-(2-hydroxyethyl)-1H-imidazole-4-carbaldehyde with four analogous imidazole carbaldehydes:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound 1525448-33-2 -CH₂CH₂OH (1), -CHO (4) 227.31 High polarity, intermediate in drug synthesis
1-Propyl-1H-imidazole-2-carbaldehyde 161500-05-6 -CH₂CH₂CH₃ (1), -CHO (2) 138.17 Lower polarity, used in coordination chemistry
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 60367-52-4 -Cl (5), -C₆H₅ (2), -CHO (4) ~248.7 (calculated) Enhanced steric hindrance, antimicrobial applications
1-Trityl-1H-imidazole-4-carbaldehyde 33016-47-6 -C(C₆H₅)₃ (1), -CHO (4) 338.4 Bulky trityl group, stabilizes intermediates
Key Observations:
  • Substituent Position : The position of the carbaldehyde group (2 vs. 4) significantly affects reactivity. For example, 1-propyl-1H-imidazole-2-carbaldehyde may exhibit different nucleophilic addition patterns compared to 4-carbaldehyde derivatives.
  • Polarity : The hydroxyethyl group in the target compound enhances hydrophilicity, making it more soluble in polar solvents than analogs with hydrophobic substituents like trityl or phenyl .
  • Steric Effects : Bulky groups (e.g., trityl in CAS 33016-47-6) hinder reactivity at the imidazole ring, whereas smaller substituents (e.g., -CH₂CH₂OH) allow for easier functionalization .

Stability and Degradation Pathways

  • Thermal Stability : The hydroxyethyl group in the target compound may reduce thermal stability compared to analogs like 1-trityl-1H-imidazole-4-carbaldehyde. Evidence from pyrrolidone derivatives (e.g., 1-(2-hydroxyethyl)pyrrolidone) suggests that hydroxyethyl substituents degrade under heat, forming smaller amines (e.g., pyrrolidine) . Similar degradation pathways are plausible for the target compound, though the imidazole ring may offer additional stabilization.
  • Oxidative Stability : Oxidative conditions can cleave the hydroxyethyl side chain, generating aldehydes or carboxylic acids. For example, 1-(2-hydroxyethyl)pyrrolidone degrades to form ammonia and nitrosamines under oxygen-rich environments .

Crystallographic and Structural Data

  • Imidazole Ring Geometry : X-ray studies of related compounds (e.g., 1-(2-carboxyethyl)-1H-imidazole 3-oxide) reveal planar imidazole rings with bond lengths and angles consistent with aromaticity . The hydroxyethyl substituent in the target compound likely adopts a staggered conformation to minimize steric strain.
  • Hydrogen Bonding: The hydroxyethyl group can participate in intermolecular hydrogen bonds, influencing crystal packing and solubility. This property is absent in non-polar analogs like 1-trityl derivatives .

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